Ethyl-[1-(2-hydroxy-ethyl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester
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Overview
Description
Ethyl-[1-(2-hydroxy-ethyl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester is a synthetic organic compound. Known for its multifaceted applications, this compound finds relevance in various fields, including chemistry, biology, medicine, and industrial practices.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl-[1-(2-hydroxy-ethyl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester generally involves the following steps:
Formation of the piperidine ring.
Introduction of the 2-hydroxy-ethyl group.
Ethylation process.
Conjugation with carbamic acid benzyl ester.
Industrial Production Methods: The industrial production often scales up these reactions using optimized catalysts and reaction conditions to enhance yield and purity. The detailed parameters might include specific temperatures, pressures, solvents, and purification techniques, typically tailored for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation, where its alcohol group might be converted into a corresponding aldehyde or ketone.
Reduction: Conversely, reduction reactions might target certain functional groups, altering the chemical structure.
Substitution: This involves replacing one group within the molecule with another, a common method for creating derivatives or modifying its properties.
Oxidizing agents like potassium permanganate.
Reducing agents such as lithium aluminium hydride.
Substitution can involve nucleophiles or electrophiles depending on the desired modification.
Major Products: The primary products depend on the reaction type, but might include oxidized or reduced forms, or modified derivatives with different substituents.
Scientific Research Applications
Chemistry: In chemistry, Ethyl-[1-(2-hydroxy-ethyl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester serves as a versatile intermediate, aiding in the synthesis of more complex molecules.
Biology: In biological contexts, it may be used as a probe to study enzyme activities or metabolic pathways.
Medicine: Medically, this compound is investigated for its potential therapeutic effects, particularly in drug development and pharmacological studies.
Industry: Industrial applications often involve its use as a building block for the synthesis of materials with desired properties, like specialty polymers or advanced coatings.
Mechanism of Action
The compound's effects are mediated through interactions with specific molecular targets, potentially involving binding to enzymes or receptors, altering cellular pathways. The exact mechanism can vary, requiring in-depth biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds:
Ethyl-[1-(2-hydroxy-ethyl)-piperidin-4-ylmethyl]-carbamic acid methyl ester.
Ethyl-[1-(2-methyl-ethyl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester.
Uniqueness: What sets Ethyl-[1-(2-hydroxy-ethyl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester apart is its particular functional groups and molecular structure, which might confer unique reactivity or biological activity compared to its analogs.
The layers of complexity within this compound unfold through its synthesis, reactions, and diverse applications, positioning it as a fascinating subject of study and utility. What do you think about exploring some specific applications or reactions in more detail?
Properties
IUPAC Name |
benzyl N-ethyl-N-[[1-(2-hydroxyethyl)piperidin-4-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-2-20(14-16-8-10-19(11-9-16)12-13-21)18(22)23-15-17-6-4-3-5-7-17/h3-7,16,21H,2,8-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPGILNBMAGIJKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCN(CC1)CCO)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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